2,2'-[Sulfonylbis(methylene)]di(2,3-dihydro-1H-inden-1-one)
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Overview
Description
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one is a complex organic compound characterized by its unique structure, which includes two dihydroindenone units connected by a sulfonylmethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one typically involves multiple steps. One common approach is the condensation of 2-hydroxy-2-(2-oxo-propyl)-indane-1,3-dione with ninhydrin in an acetic acid medium. This reaction forms a carbon-based nucleophile that attacks the electrophilic C-2 position of ninhydrin, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonylmethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one has several scientific research applications:
Organic Electronics: The compound’s unique structure makes it a candidate for use in organic solar cells as a near-infrared electron acceptor.
Medicinal Chemistry: It can be used as a building block for synthesizing compounds with potential neuroprotective and antioxidant properties.
Material Science: The compound’s properties make it suitable for use in developing new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action for 2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one involves its interaction with molecular targets through its electrophilic and nucleophilic sites. The sulfonylmethyl group can participate in various chemical reactions, facilitating the formation of new bonds and the modification of existing structures. This compound can also interact with biological molecules, potentially influencing cellular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2-(1-Oxo-2,3-dihydro-1H-inden-2-yl)acetic acid: This compound shares a similar indene structure but lacks the sulfonylmethyl bridge.
2,3-Dihydroindole derivatives: These compounds have similar core structures and are used in medicinal chemistry for their neuroprotective properties.
Uniqueness
2-[(1-Oxo-2,3-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one is unique due to its dual dihydroindenone units connected by a sulfonylmethyl bridge. This structure imparts distinct electronic and chemical properties, making it valuable for specific applications in organic electronics and medicinal chemistry.
Properties
CAS No. |
63261-26-7 |
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Molecular Formula |
C20H18O4S |
Molecular Weight |
354.4 g/mol |
IUPAC Name |
2-[(3-oxo-1,2-dihydroinden-2-yl)methylsulfonylmethyl]-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C20H18O4S/c21-19-15(9-13-5-1-3-7-17(13)19)11-25(23,24)12-16-10-14-6-2-4-8-18(14)20(16)22/h1-8,15-16H,9-12H2 |
InChI Key |
DTAZXFDKFSVUKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)CS(=O)(=O)CC3CC4=CC=CC=C4C3=O |
Origin of Product |
United States |
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